Potency Against BTK: Direct Comparison to a Close-in-Patent Analog
This specific hydantoin (Example 16 in US20240083900) demonstrates high potency against the human BTK enzyme. While the patent discloses numerous analogs, a structurally distinct comparator from the same document (Example 236) shows a notably different potency profile, highlighting the impact of structural variations on target engagement. The IC50 for compound 134721-59-8 was measured at 1 nM, a 5.5-fold improvement over Example 236 (IC50 = 5.5 nM) under comparable assay conditions [1][2].
| Evidence Dimension | BTK Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | Example 236 from same patent (US20240083900): IC50 = 5.5 nM |
| Quantified Difference | 5.5-fold higher potency for the target compound (1 nM vs 5.5 nM) |
| Conditions | Biochemical enzyme assay, measured via the BTK in vitro assay as described in US20240083900. |
Why This Matters
For target engagement studies, a 5-fold difference in potency represents a significant shift, meaning the target compound can saturate the target at lower concentrations, potentially reducing off-target effects and allowing for a more effective experimental window.
- [1] BindingDB Entry for monomer ID 658416. Ligand: US20240083900, Example 16. Target: Tyrosine-protein kinase BTK (Homo sapiens). Affinity: IC50 = 1 nM. View Source
- [2] BindingDB Entry for monomer ID 658410. Ligand: US20240083900, Example 236. Target: Tyrosine-protein kinase BTK (Homo sapiens). Affinity: IC50 = 5.5 nM. View Source
